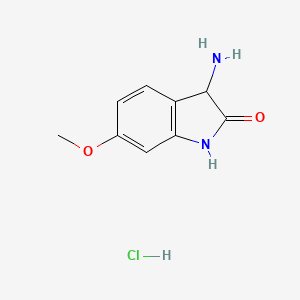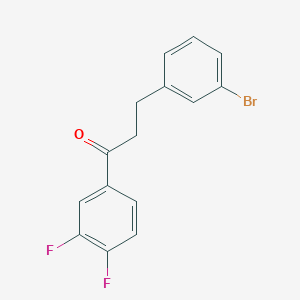
3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, also known as 3-bromo-1-difluorophenyl-1-propone or BDPP, is a synthetic compound with a wide range of scientific applications and potential uses. It is a white crystalline solid and has a melting point of 83-85 °C. BDPP is a versatile compound that can be used in a variety of laboratory experiments and research studies.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- The compound's structure is similar to various bromophenyl and difluorophenyl derivatives, which have been studied for their molecular structure and conformation. For instance, a study on a related compound, (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, revealed the presence of bromophenyl and dimethoxyphenyl groups linked through a propene spacer, displaying an E conformation (Escobar et al., 2012).
Optical and Charge Transport Properties
- Chalcone derivatives, similar in structure to 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, have been studied for their nonlinear optical (NLO) properties. A study on such derivatives showed that they could be effective in semiconductor devices due to their optoelectronic and charge transport properties (Shkir et al., 2019).
Synthesis of Benzimidazoles
- o-Bromophenyl isocyanide, which is structurally related to this compound, has been used in the synthesis of benzimidazoles, indicating the potential use of similar compounds in the synthesis of heterocyclic compounds (Lygin & Meijere, 2009).
Antimicrobial Applications
- A study on a related compound, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, demonstrated antimicrobial activities against bacteria and fungi, suggesting potential antimicrobial applications for similar bromophenyl-containing compounds (Sampal et al., 2018).
Molecular Docking Studies
- Another study involving 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one demonstrated the potential of such compounds in molecular docking studies with influenza neuraminidase and chikungunya nsP2 protease enzymes, indicating their potential in drug discovery and pharmaceutical research (Rajamani et al., 2020).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNTUJDWHFJWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)
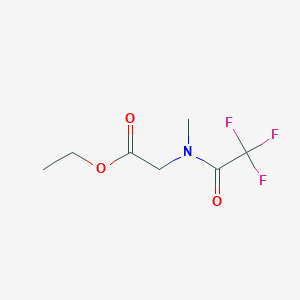
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
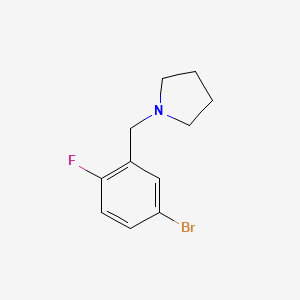

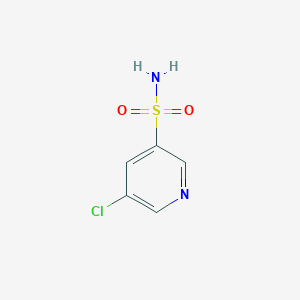
![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)
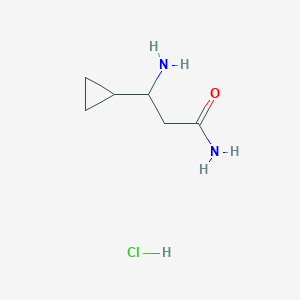

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

